
Kapurimycin A3
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Overview
Description
Kapurimycin A3 is an antitumour antibiotic.
Scientific Research Applications
Antitumor Applications
Kapurimycin A3 has demonstrated potent antitumor activity against several cancer cell lines. Notably, it has shown efficacy against:
- HeLa S3 human cervical cancer cells
- T24 human bladder carcinoma cells
- Murine leukemia P388 model
In vitro studies indicate that this compound exhibits strong cytotoxic effects, making it a candidate for further development in cancer therapeutics. The mechanism of action involves DNA binding and breakage, which disrupts the replication process in cancer cells, leading to cell death .
Antibacterial Applications
The antibacterial properties of this compound are primarily effective against Gram-positive bacteria, with some activity noted against certain Gram-negative strains. Its antibacterial mechanism is linked to its ability to inhibit bacterial growth and function by disrupting cellular processes. This is particularly relevant in the context of increasing antimicrobial resistance, where this compound may offer an alternative treatment option .
Mechanistic Studies
Research has elucidated the mechanism by which this compound interacts with DNA. It forms adducts with guanine bases through alkylation, which has been confirmed through nuclear magnetic resonance (NMR) studies. This interaction is crucial for its antitumor activity as it leads to DNA damage that can trigger apoptosis in cancer cells .
- Antitumor Efficacy Study : A study published in PubMed evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity in both HeLa and T24 cells, suggesting potential for development into a therapeutic agent .
- Antibacterial Activity Assessment : Another investigation focused on the antibacterial properties of this compound against a range of bacterial strains. The findings confirmed its effectiveness against Staphylococcus aureus and other Gram-positive bacteria, highlighting its potential use in treating infections caused by resistant strains .
Properties
CAS No. |
129966-45-6 |
---|---|
Molecular Formula |
C30H41NO4 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-[(8S)-8-acetyloxy-12-hydroxy-2-[(2S,3R)-2-methyl-3-[(Z)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid |
InChI |
InChI=1S/C27H24O9/c1-4-5-19-27(3,36-19)20-11-17(30)22-14(10-21(31)32)8-13-9-15-18(34-12(2)28)7-6-16(29)24(15)25(33)23(13)26(22)35-20/h4-5,8-9,11,18-19,33H,6-7,10H2,1-3H3,(H,31,32)/b5-4-/t18-,19+,27-/m0/s1 |
InChI Key |
XINFXFISYDXMAU-WIXGUGHWSA-N |
SMILES |
CC=CC1C(O1)(C)C2=CC(=O)C3=C(C=C4C=C5C(CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O |
Isomeric SMILES |
C/C=C\[C@@H]1[C@@](O1)(C)C2=CC(=O)C3=C(C=C4C=C5[C@H](CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O |
Canonical SMILES |
CC=CC1C(O1)(C)C2=CC(=O)C3=C(C=C4C=C5C(CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Caphamycin; Kafamycin; Kaphamycin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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